2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester
Overview
Description
2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of both benzoylamino and phenylamino groups attached to a propenoic acid backbone, with a methyl ester functional group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester typically involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino group. This intermediate is then reacted with phenylamine to introduce the phenylamino group. The final step involves esterification with methanol to form the methyl ester. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: Its potential biological activities are studied for applications in drug development and biochemical research.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The benzoylamino and phenylamino groups can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-(benzoylamino)-, methyl ester
- 2-Propenoic acid, 2-(phenylamino)-, methyl ester
- 2-Propenoic acid, 2-(benzoylamino)-, ethyl ester
Uniqueness
2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester is unique due to the presence of both benzoylamino and phenylamino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-anilino-2-benzamidoprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-17(21)15(12-18-14-10-6-3-7-11-14)19-16(20)13-8-4-2-5-9-13/h2-12,18H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWILQLPXJKENH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363028 | |
Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102025-82-1 | |
Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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